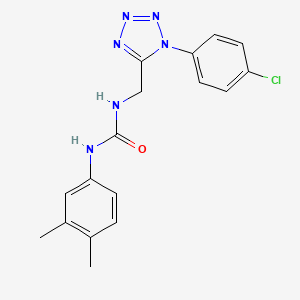

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea, also known as Leflunomide, is a synthetic drug that is used to treat rheumatoid arthritis and psoriatic arthritis. It belongs to the class of drugs known as disease-modifying antirheumatic drugs (DMARDs). Leflunomide is a potent inhibitor of pyrimidine synthesis and has immunomodulatory effects.

Applications De Recherche Scientifique

Preparation and Spectroscopic Studies

Research on cyclic urea adducts of triphenyl-tin and -lead halides, involving compounds like 1,3-Dimethyl-2-imidazolidinone (DMEU) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(I H )-pyrimidinone (DMPU), offers insights into the preparation and characterization of related urea compounds. These studies include spectroscopic analysis such as IR and Raman spectra, highlighting the interaction between urea derivatives and metal halides (Aitken & Onyszchuk, 1985).

Crystal Structure Analysis

The crystal structure of similar urea derivatives, such as chlorfluazuron, a benzoylphenylurea insecticide, provides valuable information on molecular geometry, hydrogen bonding, and intermolecular interactions. Such structural analyses contribute to understanding the physical and chemical properties of urea compounds (Cho, Kim, Lee, & Kim, 2015).

Insecticidal Activity

Urea derivatives have been studied for their insecticidal properties, showing a novel mode of action that interferes with cuticle deposition in insects. These findings are significant for developing new insecticides with potentially lower toxicity towards mammals (Mulder & Gijswijt, 1973).

Synthesis and Biological Activity

The synthesis and evaluation of novel urea derivatives for their biological activities, including antitumor properties, are essential areas of research. By designing and synthesizing new compounds, researchers can explore their potential as therapeutic agents (Feng et al., 2020).

Hydrolytic Catalysis

Urea compounds can also serve as models for enzymatic sites, such as the active site of urease. Studies on nickel complexes with urea ligands have shown catalytic activity in hydrolyzing organophosphates, offering insights into enzyme mimetics and catalysis (Carlsson, Haukka, & Nordlander, 2002).

Propriétés

IUPAC Name |

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(3,4-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O/c1-11-3-6-14(9-12(11)2)20-17(25)19-10-16-21-22-23-24(16)15-7-4-13(18)5-8-15/h3-9H,10H2,1-2H3,(H2,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPXVYDWHHHIED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2554761.png)

![1-Iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2554762.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2554763.png)

![N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2554764.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2554765.png)

![3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B2554766.png)

![(E)-1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2554767.png)

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride](/img/structure/B2554771.png)

![Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2554775.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2554781.png)